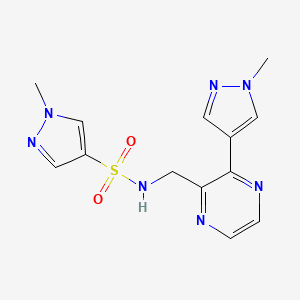
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a highly substituted pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 4-sulfonyl-1H-pyrazoles, which are structurally related to the compound , can be achieved through a Lewis base-catalyzed process involving N-propargylic sulfonylhydrazone derivatives. This process includes the formation of allenic sulfonamide and a subsequent 1,3-sulfonyl shift, which are critical steps in the transformation . Additionally, the use of a 2-aminophenyl-1H-pyrazole as a removable directing group has been shown to facilitate copper-mediated C-H amidation and sulfonamidation, leading to the formation of various amides and sulfonamides .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit a complex arrangement due to the presence of multiple substituents, including the sulfonyl group and the pyrazinyl moiety. The presence of these groups can influence the overall geometry and electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be quite varied. For instance, the treatment of amino pyrazole with sulfonyl chloride can lead to the formation of sulfonamides . These sulfonamides can further undergo condensation with various reagents to yield a wide range of heterocyclic compounds, such as unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyrans, and pyridines . Additionally, reactions with halocarbonyl compounds can produce thiazolines and thiazolidinones .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, in general, pyrazole derivatives exhibit a range of properties depending on their substitution patterns. These properties can include solubility in various solvents, melting points, and stability under different conditions. The presence of a sulfonyl group can increase the compound's acidity and potentially its solubility in water due to the polar nature of the sulfonamide linkage.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Extensive structure-activity relationship (SAR) work within this series identified potent and selective inhibitors, leading to compounds like celecoxib, currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, showed high antibacterial activities, indicating their potential for developing new antimicrobial treatments (Azab, Youssef, & El-Bordany, 2013). Additionally, pyrazole-sulfonamide derivatives have been designed and synthesized, demonstrating significant antiproliferative activities against various cancer cell lines, showcasing their potential as anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Hybrid Compounds and Carbonic Anhydrase Inhibition
The development of sulfonamide hybrids, combining sulfonamides with other biologically active molecules, has led to compounds with a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. These hybrids have been shown to possess enhanced effectiveness and versatility in medical applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Eigenschaften
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2S/c1-19-8-10(5-16-19)13-12(14-3-4-15-13)7-18-23(21,22)11-6-17-20(2)9-11/h3-6,8-9,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCNOLZZOWWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



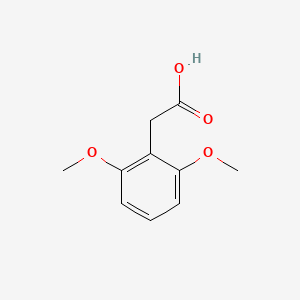

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
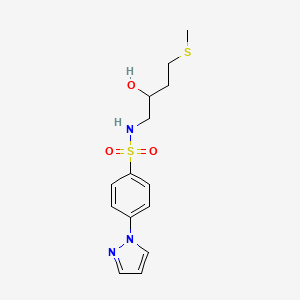
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

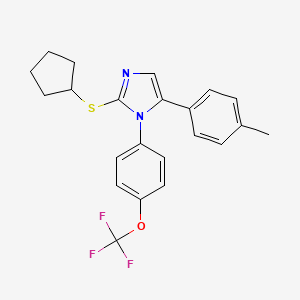
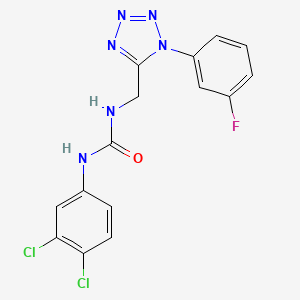

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)